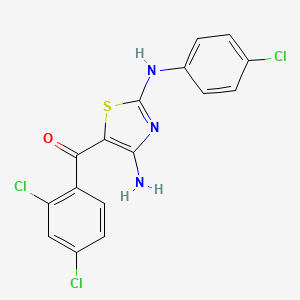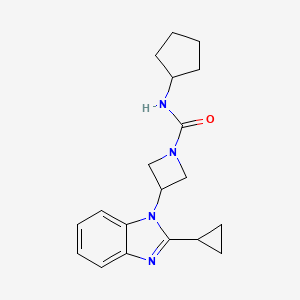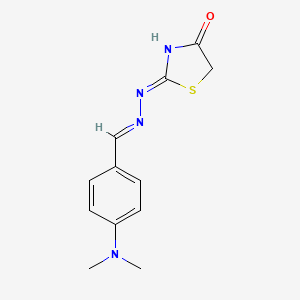
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the thiazolidinone ring and the hydrazono group, contribute to its wide range of applications.
作用机制
Target of Action
The primary targets of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one Thiazolidin-4-one derivatives have been associated with hiv-rt inhibition and immunosuppressive activity .
Mode of Action
The exact mode of action of This compound Thiazolidin-4-one derivatives have been shown to inhibit nf-κb , which is a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Biochemical Pathways
The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been associated with the inhibition of nf-κb , which plays a key role in regulating the immune response to infection.
Result of Action
The molecular and cellular effects of This compound Thiazolidin-4-one derivatives have been associated with significant antiproliferative activities , suggesting they may inhibit the growth of cells.
生化分析
Biochemical Properties
The compound has been found to have significant activity in the inhibition of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival . This suggests that it may interact with this protein complex and potentially other biomolecules in a significant way .
Cellular Effects
The compound has been associated with potent antiviral and antimicrobial activities . It has also been linked to anticervical cancer activity, suggesting that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot synthesis, which involves the reaction of ketones, thiosemicarbazide, and ethylchloroacetate in the presence of anhydrous sodium acetate . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.
Another method involves microwave-assisted synthesis, which has been shown to be an efficient and green approach for the preparation of thiazolidinone derivatives . This method not only reduces reaction times but also enhances yields and minimizes the use of hazardous solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can further enhance the sustainability of industrial production.
化学反应分析
Types of Reactions
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
1,3-Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Hydrazono derivatives: Compounds with hydrazono groups also display a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one stands out due to its unique combination of the thiazolidinone ring and the hydrazono group, which contribute to its enhanced biological activities and versatility in various applications. The presence of the dimethylamino group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.
属性
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVYOCIKCHIBD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide](/img/structure/B2598348.png)
![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598349.png)
![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)
![5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2598354.png)
![2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide](/img/structure/B2598355.png)
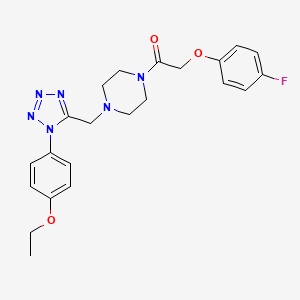

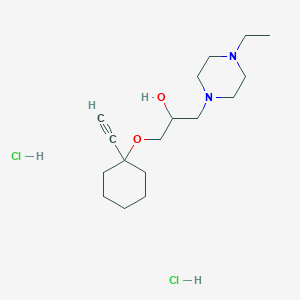
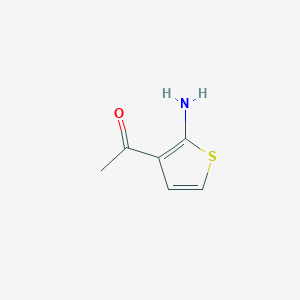
![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
